N-(9-吖啶基)马来酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

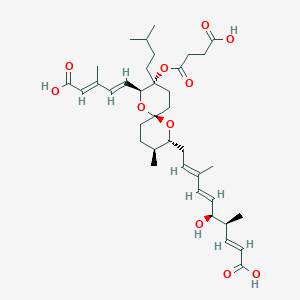

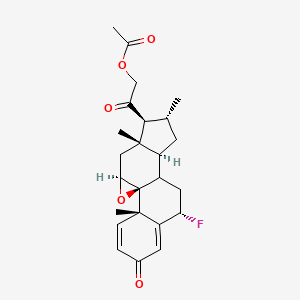

N-(9-Acridinyl)maleamic Acid (NAM) is a compound synthesized from 9-aminoacridine and maleic anhydride, known for its unique properties and applications, particularly as a fluorometrical reagent for thiol compounds. It exhibits no significant fluorescence by itself but forms strongly fluorescent coupling products with thiol compounds, making it valuable for analytical chemistry applications such as the fluorometric analysis of cysteine and glutathione (Nara & Tuzimura, 1978).

Synthesis Analysis

The synthesis of NAM involves the dehydratic cyclization of 9-aminoacridine and maleic anhydride in polyphosphoric acid. This process yields NAM, which, upon coupling with thiol compounds, exhibits strong blue fluorescence, showcasing its potential as a fluorometric reagent (Nara & Tuzimura, 1978).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(9-Acridinyl)maleamic Acid are not directly available, related compounds such as N-(Dehydroabietyl)maleamic acid have been synthesized and characterized, highlighting the importance of structural characterization in understanding the properties and reactivity of similar compounds. These studies often involve techniques like IR, 1H and 13C-NMR spectra, and X-ray crystal structure analysis to elucidate molecular structures (Xiao, 2011).

Chemical Reactions and Properties

NAM's unique chemical reactivity is highlighted by its ability to form strongly fluorescent addition products with thiol compounds. This reactivity is utilized in developing fluorescence-based assays for the detection of thiol-containing molecules, underscoring NAM's utility in biochemical and analytical applications (Nara & Tuzimura, 1978).

Physical Properties Analysis

The physical properties of NAM, such as solubility, fluorescence characteristics, and stability, are crucial for its applications in fluorescence analysis. For example, the strong fluorescence exhibited by its thiol adducts under specific conditions facilitates the sensitive detection of molecules like cysteine and glutathione, demonstrating the compound's significant analytical potential (Nara & Tuzimura, 1978).

Chemical Properties Analysis

The chemical properties of NAM, particularly its selective reactivity with thiol groups, provide a basis for its application as a fluorescent probe. This selectivity is vital for its use in detecting and quantifying thiol-containing compounds in complex biological samples, showcasing its utility in analytical chemistry and biochemistry research (Nara & Tuzimura, 1978).

科学研究应用

NAM 已被合成作为硫醇化合物的荧光试剂,显示出分析半胱氨酸和谷胱甘肽等物质的潜力 (奈良和土村,1978)。

它与硫醇化合物容易反应形成强荧光的加成产物,可用作荧光硫醇试剂并用于研究大分子中硫醇的微环境 (町田等人,1978)。

NAM 与硫醇结合时表现出强荧光,显示出对硫醇和二硫化物化合物进行荧光测定的前景 (安规 奈良 和 克良 辻村,1973)。

它已被用于荧光测定葡萄酒中总的和结合的亚硫酸盐,为亚硫酸盐分析提供了一种灵敏的方法 (赤坂等人,1993)。

NAM 参与了壳聚糖和丙烯酸丁酯的接枝共聚研究,表明其在聚合物化学中的作用 (黄等人,2005)。

它作为潜在的降胆固醇剂的合成已得到探索,突出了其潜在的药用应用 (刘等人,1973)。

NAM 已被用于哺乳动物组织中谷胱甘肽的荧光测定,提供了一种与传统方法相比灵敏度更高的方法 (高桥等人,1978)。

它已应用于吖啶-DNA 生物聚合物相互作用研究,有助于了解吖啶分子的诱变性和致癌性 (Shukla 等人,2006)。

NAM 在荧光 N-9-吖啶基-α-氨基酸的合成和表征中的作用表明它可用作生物分子的荧光探针 (郑、云和聂,2005)。

属性

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Acridinyl)maleamic Acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4](/img/no-structure.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)